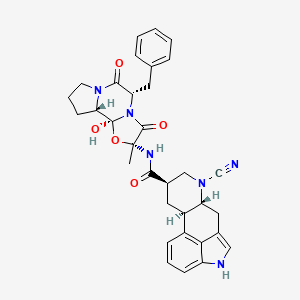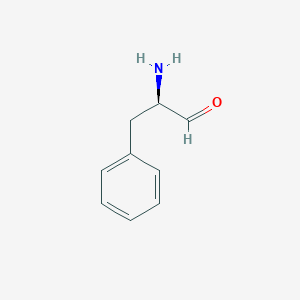
d-Phenylalaninal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Phenylalaninal: is a derivative of phenylalanine, an essential aromatic amino acid. It is known for its role as a precursor to several important biological compounds, including melanin, dopamine, noradrenaline, and thyroxine . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, l-phenylalanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Asymmetric Resolution: One efficient method for preparing enantiopure d-phenylalanine involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields highly pure d-phenylalanine.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of benzylhydantoins, which can produce d-phenylalanine.
Industrial Production Methods: Industrial production of d-phenylalanine often employs biocatalytic processes using engineered phenylalanine ammonia-lyases. These processes are optimized for high yield and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: d-Phenylalanine can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction reactions can convert d-phenylalanine into various derivatives, depending on the reagents used.
Substitution: Substitution reactions involving d-phenylalanine can lead to the formation of different phenylalanine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products:
Oxidation: Phenylpyruvic acid
Reduction: Reduced phenylalanine derivatives
Substitution: Halogenated phenylalanine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: d-Phenylalanine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals .
Biology: In biological research, d-phenylalanine is studied for its role in metabolic pathways and its potential therapeutic effects .
Medicine: d-Phenylalanine has been investigated for its analgesic properties, particularly its ability to inhibit the degradation of enkephalins, which are natural pain-relieving peptides .
Industry: In the industrial sector, d-phenylalanine is used in the production of food additives and nutritional supplements .
Wirkmechanismus
d-Phenylalanine exerts its effects by inhibiting the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins. Enkephalins act as agonists of the mu and delta opioid receptors, producing analgesic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
l-Phenylalanine: The enantiomer of d-phenylalanine, used in protein biosynthesis.
DL-Phenylalanine: A racemic mixture of d- and l-phenylalanine, often used in dietary supplements.
Uniqueness: d-Phenylalanine is unique in its ability to inhibit enkephalin degradation, a property not shared by its enantiomer l-phenylalanine. This makes d-phenylalanine particularly valuable in pain management and mood regulation .
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(2R)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m1/s1 |
InChI-Schlüssel |
CQIUZHAQYHXKRY-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


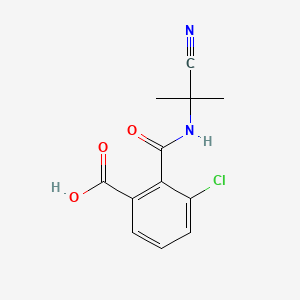
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
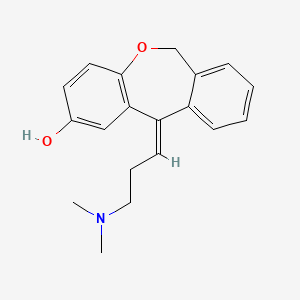
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
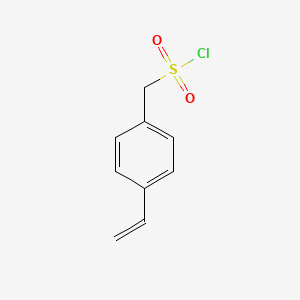
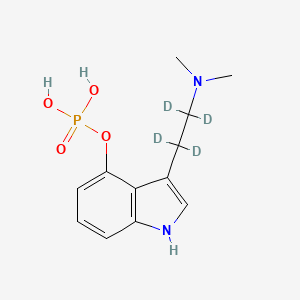
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
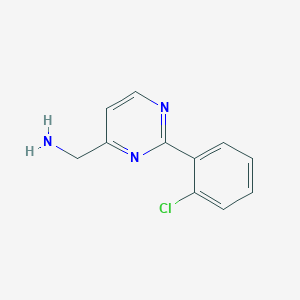
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
